molecular formula C19H36N6O5S B12603714 L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide CAS No. 649569-47-1

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Cat. No.: B12603714
CAS No.: 649569-47-1
M. Wt: 460.6 g/mol
InChI Key: MASMULAUFRDNGS-CXOVXGEYSA-N
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Description

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic peptide composed of four amino acids: methionine, alanine, glutamine, and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Enzymes like transaminases or chemical reagents like carbodiimides can facilitate substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications in wound healing and tissue regeneration.

    Industry: Utilized in the production of bioactive peptides for pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may enhance protein synthesis or inhibit proteolytic enzymes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Methionyl-L-alanine:

Uniqueness

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is unique due to its specific sequence of four amino acids, which imparts distinct biochemical properties and potential applications. Its combination of methionine, alanine, glutamine, and isoleucine allows for unique interactions with biological molecules, making it valuable for research and therapeutic purposes.

Properties

CAS No.

649569-47-1

Molecular Formula

C19H36N6O5S

Molecular Weight

460.6 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]pentanediamide

InChI

InChI=1S/C19H36N6O5S/c1-5-10(2)15(16(22)27)25-19(30)13(6-7-14(21)26)24-17(28)11(3)23-18(29)12(20)8-9-31-4/h10-13,15H,5-9,20H2,1-4H3,(H2,21,26)(H2,22,27)(H,23,29)(H,24,28)(H,25,30)/t10-,11-,12-,13-,15-/m0/s1

InChI Key

MASMULAUFRDNGS-CXOVXGEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

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